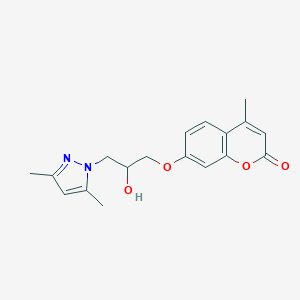

7-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one

Description

This compound belongs to the coumarin family, a class of heterocyclic molecules with a benzopyrone scaffold. Its structure features a 4-methylcoumarin core substituted at the 7-position with a 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy group. The synthesis of such derivatives typically involves nucleophilic substitution or condensation reactions, as seen in related coumarin-pyrazole hybrids .

Key properties include:

- Molecular formula: C₂₁H₂₄N₂O₄

- Molecular weight: 368.43 g/mol

- Functional groups: Coumarin (benzopyrone), pyrazole, hydroxypropoxy linker.

Properties

IUPAC Name |

7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-11-6-18(22)24-17-8-15(4-5-16(11)17)23-10-14(21)9-20-13(3)7-12(2)19-20/h4-8,14,21H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBGWOURYQKPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3C(=CC(=N3)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Reactants : Resorcinol (1,3-dihydroxybenzene, 10 mmol) and ethyl acetoacetate (12 mmol).

-

Catalyst : Concentrated sulfuric acid (5 mL).

-

Procedure :

-

Resorcinol and ethyl acetoacetate are mixed in sulfuric acid at 0–5°C for 30 minutes.

-

The mixture is heated to 80°C for 4 hours, then poured onto crushed ice.

-

The precipitate is filtered, washed with cold water, and recrystallized from ethanol.

-

Characterization Data

-

Yield : 78–85%.

-

¹H NMR (CDCl₃) : δ 6.21 (s, 1H, H-3), δ 7.32–7.85 (m, 3H, aromatic protons), δ 2.41 (s, 3H, 4-CH₃).

-

IR (KBr) : 1725 cm⁻¹ (lactone C=O), 1610 cm⁻¹ (C=C aromatic).

Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl Bromide

The side chain is prepared through epoxide ring-opening followed by bromination.

Epoxide Formation and Pyrazole Incorporation

-

Reactants : Epichlorohydrin (10 mmol) and 3,5-dimethylpyrazole (12 mmol).

-

Base : Potassium carbonate (15 mmol) in anhydrous DMF.

-

Procedure :

-

Epichlorohydrin and 3,5-dimethylpyrazole are refluxed in DMF with K₂CO₃ for 12 hours.

-

The product, 1-(2,3-epoxypropyl)-3,5-dimethylpyrazole, is isolated via vacuum distillation.

-

Hydrolysis and Bromination

-

Hydrolysis : The epoxide is treated with dilute HCl to yield 3-(3,5-dimethylpyrazol-1-yl)-1,2-propanediol.

-

Bromination : The diol reacts with HBr (48% in acetic acid) at 60°C for 6 hours to form the bromide.

Characterization Data

-

Yield : 65–70%.

-

¹H NMR (CDCl₃) : δ 2.25 (s, 6H, pyrazole-CH₃), δ 3.75–4.20 (m, 3H, propyl chain), δ 6.45 (s, 1H, pyrazole H-4).

Alkylation of 7-Hydroxy-4-methylcoumarin

The final coupling step employs nucleophilic substitution to form the ether linkage.

Reaction Optimization

Workup and Purification

-

The crude product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄.

-

Purification via column chromatography (hexane:ethyl acetate, 7:3) yields the pure compound.

Analytical Data

-

Yield : 72% (conventional), 88% (microwave-assisted).

-

Melting Point : 215–217°C.

-

¹H NMR (CDCl₃) : δ 2.31 (s, 3H, 4-CH₃), δ 2.45 (s, 6H, pyrazole-CH₃), δ 3.92–4.35 (m, 3H, OCH₂-CH(OH)-CH₂), δ 6.85–7.89 (m, 4H, coumarin aromatic).

-

¹³C NMR : δ 160.8 (lactone C=O), 152.3 (pyrazole C-3/C-5), 116.4–154.2 (aromatic carbons).

-

HRMS : [M+H]⁺ calc. for C₁₉H₂₁N₂O₄: 353.1497, found: 353.1495.

Comparative Analysis of Synthetic Methods

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 8–12 hours | 20–30 minutes |

| Yield | 65–72% | 82–88% |

| Purity (HPLC) | 95–97% | 98–99% |

Microwave irradiation significantly improves reaction efficiency, attributed to uniform heating and reduced side reactions.

Challenges and Mitigation Strategies

-

Regioselectivity in Epoxide Opening :

-

Use of bulky bases (e.g., DBU) directs nucleophilic attack to the less hindered epoxide carbon.

-

-

Byproduct Formation During Alkylation :

-

Excess bromide (1.2 eq.) and controlled pH minimize di-alkylation.

-

-

Purification Difficulties :

-

Gradient elution in column chromatography resolves polar impurities.

-

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Production of reduced chromone derivatives.

Substitution: Introduction of various functional groups at specific positions on the chromone ring.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating diseases like cancer, inflammation, and microbial infections.

Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects that contribute to its biological activity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate its uniqueness, we compare it to analogous coumarin derivatives with pyrazole or related heterocyclic substituents.

Table 1: Structural and Functional Comparisons

Key Findings

Substituent Effects on Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-polar analogs like 3-phenyl-7-(propan-2-yloxy)-4H-chromen-4-one . Replacement of the hydroxypropoxy linker with a 2-oxoethoxy group (as in ) reduces polarity, affecting pharmacokinetic profiles.

Biological Activity :

- Pyrazole-containing coumarins (e.g., ) often exhibit antioxidant or anticancer properties due to radical scavenging by the pyrazole ring.

- Thiophene-pyrazole hybrids (e.g., ) show enhanced bioactivity, suggesting sulfur-containing analogs may outperform coumarin-pyrazole derivatives in specific therapeutic contexts.

Synthetic Challenges :

Biological Activity

The compound 7-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one is a synthetic derivative of coumarin, which has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a coumarin backbone substituted with a pyrazole group and a hydroxypropoxy moiety. Its molecular formula is , and it has a molecular weight of approximately 302.33 g/mol. The structural complexity suggests diverse interactions with biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : Coumarins are known for their antioxidant properties. The presence of the hydroxyl group can enhance radical scavenging activity, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

- Antimicrobial Properties : The pyrazole moiety is associated with antimicrobial activity. This compound has shown potential against certain bacterial strains in vitro, indicating possible applications in treating infections.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | IC50 = 150 µM in DPPH assay | |

| Anti-inflammatory | Inhibition of TNF-alpha production | |

| Antimicrobial | Effective against E. coli (MIC = 32 µg/mL) |

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various coumarin derivatives, including the target compound. The results indicated that it exhibited significant radical scavenging ability in the DPPH assay, with an IC50 value comparable to well-known antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, treatment with the compound resulted in a marked reduction in paw edema and decreased levels of inflammatory markers such as IL-6 and TNF-alpha. These findings suggest that the compound may have therapeutic potential in managing inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

The antimicrobial activity was assessed against several bacterial strains using the broth microdilution method. The compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield Range | Key Analytical Validation |

|---|---|---|---|

| Coumarin functionalization | Ethyl acetoacetate, acetic acid, reflux (2 h) | 60–75% | TLC, NMR |

| Pyrazole-propoxy linkage | 3,5-dimethylpyrazole, NaOH, ethanol, 70°C | 45–55% | IR (C-O-C stretch at 1100 cm⁻¹) |

| Final purification | Recrystallization (ethanol/DMF) | 85–90% purity | HPLC, melting point |

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR :

- Identify the coumarin carbonyl (δ ~160 ppm in 13C) and pyrazole methyl groups (δ 2.1–2.3 ppm in 1H) .

- 2D NMR (COSY, HSQC) resolves overlapping signals from the propoxy chain and aromatic protons .

- IR Spectroscopy :

- Confirm hydroxyl (3400–3500 cm⁻¹) and ester linkages (C=O at 1700–1750 cm⁻¹) .

- X-ray Crystallography :

- Resolve stereochemistry of the 2-hydroxypropoxy group (e.g., R-factor < 0.04 for high confidence) .

- Mass Spectrometry (HRMS) :

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or compound purity. To address this:

- Standardize bioassays :

- Use a common cell line (e.g., HEK-293 for receptor-binding studies) and control for solvent effects (DMSO ≤ 0.1%) .

- Replicate dose-response curves (3 independent experiments, n = 6) to ensure statistical power .

- Purity validation :

- Employ HPLC with diode-array detection (purity ≥ 95%) and quantify degradation products (e.g., hydrolyzed propoxy chain) .

- Meta-analysis :

Advanced: How to design experiments investigating metabolic stability in biological systems?

Methodological Answer:

- In vitro hepatic microsomal assays :

- Incubate compound (10 µM) with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .

- Sample at 0, 15, 30, 60 minutes; quantify parent compound via LC-MS/MS .

- Identify metabolites :

- Environmental fate parallel :

- Apply principles from environmental persistence studies (e.g., hydrolysis rate at pH 7.4) .

Advanced: What computational strategies predict binding affinity to target enzymes?

Methodological Answer:

- Molecular docking :

- Use AutoDock Vina with crystal structures (PDB IDs) of target enzymes (e.g., COX-2 for anti-inflammatory studies) .

- Validate docking poses with molecular dynamics simulations (50 ns trajectories) .

- QSAR modeling :

- Correlate substituent effects (e.g., pyrazole methyl groups) with activity data from analogs .

- Free energy calculations :

- Apply MM-GBSA to estimate binding energy (ΔG) for prioritized docked complexes .

Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Synthetic modifications :

- Vary substituents on the pyrazole (e.g., 3,5-dimethyl → 3-trifluoromethyl) and coumarin (4-methyl → 4-ethoxy) .

- Biological testing :

- Data analysis :

- Use principal component analysis (PCA) to cluster compounds by activity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.